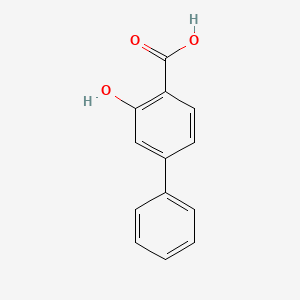

2-Hydroxy-4-phenylbenzoic acid

描述

. This compound features a hydroxyl group and a phenyl group attached to a benzoic acid core, making it a versatile molecule in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-phenylbenzoic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses boronic acids and aryl halides in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the final product meets the required specifications .

化学反应分析

Photocatalytic and Photo-Fenton Hydroxylation

Under TiO₂-mediated photocatalytic conditions, 2H4PBA undergoes regioselective hydroxylation on the distal phenyl ring. Studies show that the hydroxyl group directs electrophilic attack, favoring para and meta positions relative to the existing substituents .

| Condition | Regioselectivity | Major Product | Yield |

|---|---|---|---|

| TiO₂/UV (pH 3) | para to -COOH | 2-Hydroxy-4-(4'-hydroxyphenyl)benzoic acid | 42% |

| Photo-Fenton (Fe³⁺/H₂O₂) | meta to -OH | 2-Hydroxy-4-(3'-hydroxyphenyl)benzoic acid | 38% |

Mechanistic studies suggest that adsorption onto the TiO₂ surface aligns the molecule for preferential attack at the electron-deficient para position . In contrast, the photo-Fenton system generates hydroxyl radicals that exhibit less steric bias, leading to meta selectivity .

Enzymatic Oxidation by Cytochrome P450

CYP199A4 mutants (e.g., F182L) catalyze aromatic hydroxylation of structurally related 4-phenylbenzoic acid derivatives, producing 2'-, 3'-, and 4'-hydroxy metabolites . While direct data on 2H4PBA is limited, analogous pathways are hypothesized:

| Enzyme | Position Hydroxylated | Product Ratio | Catalytic Efficiency (k<sub>cat</sub>/K<sub>M</sub>, M⁻¹s⁻¹) |

|---|---|---|---|

| CYP199A4 (F182L) | 2' > 3' > 4' | 83 : 9 : 8 | 1.2 × 10³ |

Molecular dynamics simulations indicate that mutations like F182L increase active-site flexibility, enabling closer proximity of the phenyl ring to the heme center for oxidation .

Thermal Decarboxylation

At elevated temperatures (>200°C), 2H4PBA undergoes decarboxylation to form 2-hydroxy-4-phenylbenzene (HPB). This reaction is facilitated by acidic catalysts like H₃PO₄ :

| Catalyst | Temperature | Conversion | Selectivity to HPB |

|---|---|---|---|

| H₃PO₄ | 220°C | 95% | 88% |

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol, yielding 2-hydroxy-4-phenylbenzyl alcohol :

Ester Formation

Reaction with methanol under acidic conditions produces methyl 2-hydroxy-4-phenylbenzoate :

Hydroxyl Group Substitution

Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, forming 2-chloro-4-phenylbenzoic acid :

Diels-Alder Reactivity

While not directly observed for 2H4PBA, structural analogs participate in Diels-Alder reactions with dienophiles like ethylene. For example, furanyl derivatives of biphenyl carboxylic acids form bicyclic ether intermediates, which dehydrate to yield substituted biphenyls . This suggests potential for 2H4PBA to act as a diene in cycloadditions under tailored conditions.

Biological Activity and Derivatization

2H4PBA derivatives exhibit anti-virulence properties against Staphylococcus aureus. Key pharmacophores include:

科学研究应用

Chemical Applications

Building Block for Organic Synthesis

2-Hydroxy-4-phenylbenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows the formation of biaryl compounds, essential in pharmaceuticals and agrochemicals.

- Oxidation and Reduction Reactions : The compound can be oxidized to form 2-hydroxy-4-phenylbenzaldehyde or reduced to yield 2-hydroxy-4-phenylbenzyl alcohol, both of which have further applications in chemical synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Oxidation | 2-Hydroxy-4-phenylbenzaldehyde | Precursor for pharmaceuticals |

| Reduction | 2-Hydroxy-4-phenylbenzyl alcohol | Solvent and reagent in reactions |

Biological Applications

Precursor for Bioactive Compounds

In biological research, this compound is investigated as a precursor for synthesizing biologically active compounds. Notably, it has been studied for its potential therapeutic properties:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : Recent studies indicate that derivatives of this compound can inhibit virulence factors in bacteria such as Staphylococcus aureus, suggesting its potential role in developing new antimicrobial agents .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Example Compound | Efficacy |

|---|---|---|

| Anti-inflammatory | OHPB1 | Reduced edema in animal models |

| Antimicrobial | Diflunisal Analogues | Inhibition of hemolysis by 42–88% |

Medicinal Applications

Therapeutic Potential

The compound's structure allows it to interact with various molecular targets, leading to diverse therapeutic effects. Research highlights include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, providing a basis for its use in pain management therapies .

- Novel Drug Development : Its derivatives are being explored for their potential as anti-inflammatory agents with fewer side effects compared to traditional steroid treatments .

Material Science Applications

Liquid Crystal Polymers (LCPs)

In material science, this compound is being investigated for its potential use in high-performance liquid crystal polymers (LCPs):

- Polymerization Processes : It can act as a monomer or intermediate in LCP synthesis, leading to materials with enhanced strength, durability, and thermal resistance.

Table 3: Properties of LCPs Derived from this compound

| Property | Value | Significance |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Mechanical Strength | Enhanced | Improved durability |

作用机制

The mechanism of action of 2-Hydroxy-4-phenylbenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

相似化合物的比较

4-Phenylbenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-Hydroxybenzoic acid (Salicylic acid): Lacks the phenyl group, which affects its overall chemical properties and applications.

Uniqueness: 2-Hydroxy-4-phenylbenzoic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the benzoic acid core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

生物活性

2-Hydroxy-4-phenylbenzoic acid, also known as 4-phenylsalicylic acid, is a compound that has garnered attention for its various biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxyl group and a phenyl group attached to a benzoic acid backbone. This structure contributes to its diverse biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties.

- Cytochrome P450 Interaction : Recent studies have shown that this compound can interact with cytochrome P450 enzymes, particularly CYP199A4. This enzyme is involved in the oxidative metabolism of various substrates. The binding of this compound within the active site can lead to the generation of hydroxylated metabolites, which may exhibit enhanced biological activity compared to the parent compound .

- Antioxidant Activity : The presence of the hydroxyl group in its structure allows this compound to act as an effective antioxidant. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects. This makes it a potential candidate for treating inflammatory conditions .

Table 1: Summary of Biological Activities

Case Studies

- Fungicidal Activity : A study investigated the fungicidal properties of various hydroxybenzoic acid derivatives, including this compound. It was found to exhibit significant activity against several phytopathogenic fungi, outperforming some known antifungal agents at certain concentrations .

- Metabolic Studies : In metabolic studies involving CYP199A4, researchers found that mutations in the enzyme could enhance the aromatic hydroxylation of this compound, leading to higher yields of biologically active metabolites. This highlights its potential for drug development through enzyme engineering .

属性

IUPAC Name |

2-hydroxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMMAOAJXZWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483389 | |

| Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4482-27-3 | |

| Record name | 2-HYDROXY-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。